molecular formula C16H18S2 B11713058 1,1'-Biphenyl, 4,4'-bis(ethylthio)- CAS No. 101432-45-5

1,1'-Biphenyl, 4,4'-bis(ethylthio)-

Cat. No.: B11713058
CAS No.: 101432-45-5
M. Wt: 274.4 g/mol
InChI Key: JGXMNYLRFCYSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 4,4’-bis(ethylthio)- is an organic compound with the molecular formula C16H18S2 It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by ethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4,4’-bis(ethylthio)- typically involves the reaction of 4,4’-dibromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylthio groups. The reaction conditions usually involve refluxing the reactants in a suitable solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

While specific industrial production methods for 1,1’-Biphenyl, 4,4’-bis(ethylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-bis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding biphenyl derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under an inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Biphenyl derivatives.

    Substitution: Compounds with different functional groups replacing the ethylthio groups.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-bis(ethylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(ethylthio)- depends on its specific application. In general, the ethylthio groups can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Biphenyl, 4,4’-bis(methylthio)
  • 1,1’-Biphenyl, 4,4’-bis(phenylthio)
  • 1,1’-Biphenyl, 4,4’-bis(butylthio)

Uniqueness

1,1’-Biphenyl, 4,4’-bis(ethylthio)- is unique due to the presence of ethylthio groups, which impart distinct chemical and physical properties compared to its analogs. The ethylthio groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

101432-45-5

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-ethylsulfanyl-4-(4-ethylsulfanylphenyl)benzene

InChI

InChI=1S/C16H18S2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12H,3-4H2,1-2H3

InChI Key

JGXMNYLRFCYSJM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=C(C=C2)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.